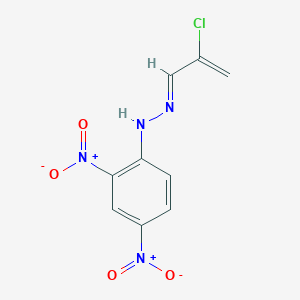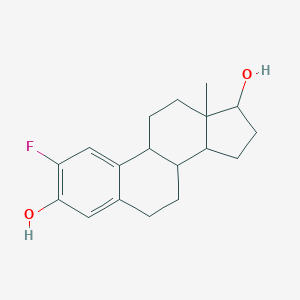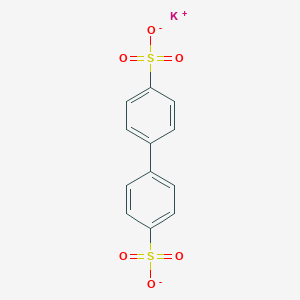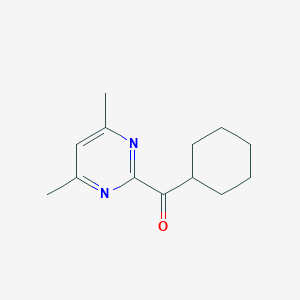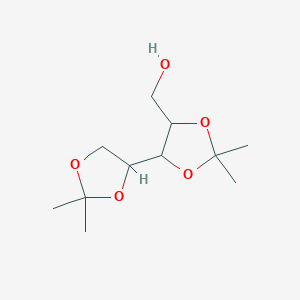![molecular formula C14H15N3O B231091 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile, also known as TMAQ, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an interesting subject for further investigation.
作用機序
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate. This results in a decrease in calcium influx into the cell, which can lead to a decrease in neuronal excitability. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, this compound has been shown to modulate the activity of other ion channels, including the voltage-gated potassium channel. This compound has also been shown to decrease the release of inflammatory cytokines, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile in lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in synaptic plasticity and memory formation. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring is necessary when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile. One area of interest is the development of more selective NMDA receptor antagonists, which may have fewer side effects than this compound. Additionally, further investigation is needed to fully understand the neuroprotective effects of this compound and its potential applications in the treatment of neurological disorders.
合成法
The synthesis of 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile involves the reaction of 2,3-dimethylquinoxaline with ethyl cyanoacetate in the presence of sodium ethoxide. This reaction results in the formation of this compound as a yellow solid, which can be purified using recrystallization techniques.
科学的研究の応用
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the NMDA receptor, which is involved in synaptic plasticity and memory formation. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against glutamate-induced excitotoxicity.
特性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
1,2a,4-trimethyl-3-oxo-2H-azeto[1,2-a]quinoxaline-1-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c1-13(9-15)8-14(2)12(18)16(3)10-6-4-5-7-11(10)17(13)14/h4-7H,8H2,1-3H3 |
InChIキー |
FXIHRMMKOYBUIQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2(N1C3=CC=CC=C3N(C2=O)C)C)C#N |
正規SMILES |
CC1(CC2(N1C3=CC=CC=C3N(C2=O)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
